molecular formula C9H8N2OS B1482045 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091214-92-3

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1482045
CAS No.: 2091214-92-3
M. Wt: 192.24 g/mol
InChI Key: BFYVROICDBHJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:

  • Formation of 3-(thiophen-3-yl)-1H-pyrazole: This can be achieved by reacting thiophene-3-carbaldehyde with hydrazine hydrate under acidic conditions.

  • Conversion to Acetaldehyde Derivative: The resulting pyrazole is then subjected to a formylation reaction using reagents such as formic acid or formyl chloride to introduce the acetaldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Thiophene-3-carboxylic acid, thiophene-3-one.

  • Reduction: Thiophene-3-ol, thiophene-3-amine.

  • Substitution: Various substituted thiophenes depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Material Science: The compound is used in the creation of advanced materials, including conductive polymers and organic semiconductors.

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-(Thiophen-3-yl)ethanol: A related compound with an alcohol functional group instead of acetaldehyde.

  • 3-(Thiophen-3-yl)-1H-pyrazole: The core structure without the acetaldehyde group.

  • Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group.

Uniqueness: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific combination of the pyrazole ring and the acetaldehyde group, which imparts distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYVROICDBHJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.